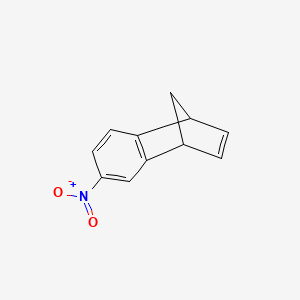
Naphthalene, 2,6-dimethoxy-1-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalene, 2,6-dimethoxy-1-nitro- is an organic compound derived from naphthalene, which consists of two fused benzene rings. This compound is characterized by the presence of two methoxy groups (-OCH3) at the 2 and 6 positions and a nitro group (-NO2) at the 1 position on the naphthalene ring. Naphthalene derivatives are known for their diverse biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, 2,6-dimethoxy-1-nitro- typically involves the nitration of 2,6-dimethoxynaphthalene. The process begins with the methylation of 2,6-dihydroxynaphthalene using dimethyl sulfate in the presence of a base such as sodium hydroxide. This reaction is carried out in a medium of petroleum ether and NaOH aqueous solution, with sodium hydrosulfite added to prevent oxidation . The resulting 2,6-dimethoxynaphthalene is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to yield naphthalene, 2,6-dimethoxy-1-nitro-.
Industrial Production Methods
Industrial production of naphthalene, 2,6-dimethoxy-1-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of phase transfer catalysts, such as quaternary ammonium salts, can enhance the reaction rate and yield .
化学反应分析
Types of Reactions
Naphthalene, 2,6-dimethoxy-1-nitro- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The nitro group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution. the methoxy groups are electron-donating, which can activate the ring towards EAS at specific positions.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using metal hydrides.
Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones under strong oxidative conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with palladium catalyst or metal hydrides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2,6-dimethoxy-1-aminonaphthalene.
Oxidation: 2,6-dimethoxy-1,4-naphthoquinone.
科学研究应用
Naphthalene, 2,6-dimethoxy-1-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Studied for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
作用机制
The mechanism of action of naphthalene, 2,6-dimethoxy-1-nitro- involves its interaction with molecular targets through electrophilic aromatic substitution and redox reactions. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .
相似化合物的比较
Similar Compounds
2,6-Dimethoxynaphthalene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,7-Dimethoxynaphthalene: Similar structure but with methoxy groups at different positions, leading to different reactivity and applications.
1-Nitronaphthalene: Contains a nitro group but lacks methoxy groups, resulting in different chemical and biological properties.
Uniqueness
Naphthalene, 2,6-dimethoxy-1-nitro- is unique due to the combination of electron-donating methoxy groups and an electron-withdrawing nitro group on the naphthalene ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
属性
CAS 编号 |
39077-18-4 |
|---|---|
分子式 |
C12H11NO4 |
分子量 |
233.22 g/mol |
IUPAC 名称 |
2,6-dimethoxy-1-nitronaphthalene |
InChI |
InChI=1S/C12H11NO4/c1-16-9-4-5-10-8(7-9)3-6-11(17-2)12(10)13(14)15/h3-7H,1-2H3 |
InChI 键 |
GGJRYBJPEQHCMK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=C(C=C2)OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]-](/img/structure/B14657745.png)
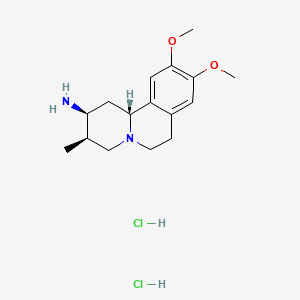
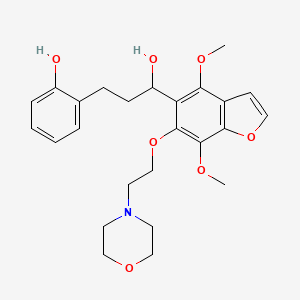
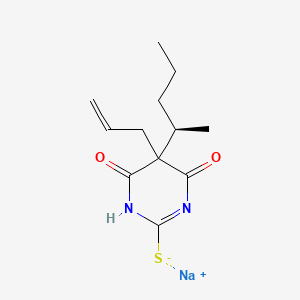
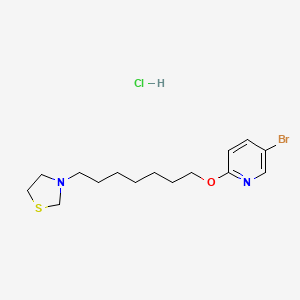
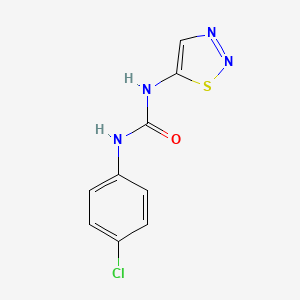
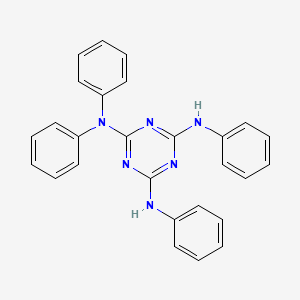


![1-[(Tetradecyloxy)methoxy]tetradecane](/img/structure/B14657819.png)



